(r)-5-Methyl-2-aminohexane
Description
Contextualization of Branched Aliphatic Chiral Amines in Synthetic Chemistry
Branched aliphatic chiral amines are a class of organic compounds characterized by a non-linear carbon chain and an amino group attached to a stereocenter. Their structural complexity and the presence of a chiral center make them highly valuable in asymmetric synthesis. These molecules serve as versatile building blocks and chiral auxiliaries, enabling the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds. The non-aromatic, branched nature of their carbon skeleton allows for a wide range of structural diversity, influencing the physical and biological properties of the molecules into which they are incorporated. The development of catalytic asymmetric methods to access these amines is a significant area of research, with techniques such as the hydroalkylation of enamides and enecarbamates providing pathways to these valuable structures.
Importance of Enantiopure Amines as Precursors and Building Blocks
Enantiopure amines, which are single enantiomers of a chiral amine, are critical in the synthesis of stereochemically defined molecules. sigmaaldrich.com The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. sigmaaldrich.com
Chiral amines are frequently employed as precursors for the synthesis of more complex chiral molecules, including alkaloids and other natural products. scispace.com They can be used as chiral resolving agents, separating racemic mixtures into their constituent enantiomers. Furthermore, they are integral components in the synthesis of chiral ligands for transition metal catalysts, which in turn are used to control the stereochemical outcome of a wide variety of chemical transformations. The direct conversion of ketones into chiral primary amines through methods like asymmetric reductive amination is a key strategy for accessing these crucial building blocks.
Scope and Research Focus on (R)-5-Methyl-2-aminohexane
This compound is a branched aliphatic chiral amine that has garnered attention in academic research, particularly in the field of biocatalysis. Its synthesis and potential applications serve as a case study for the development of stereoselective enzymatic reactions. Research has focused on the use of enzymes such as amine dehydrogenases (AmDH) and reductive aminases (RedAms) for the asymmetric synthesis of this compound from its corresponding ketone, 5-methyl-2-hexanone (B1664664). rsc.orgrsc.org
Recent studies have highlighted the efficiency of these biocatalytic methods, including their application in continuous flow systems, which offer advantages in terms of productivity and scalability. rsc.orgrsc.org The successful synthesis of this compound with high enantiomeric excess underscores the potential of biocatalysis to provide sustainable and efficient routes to valuable chiral building blocks. swissbiotech.orgacs.org This article will focus exclusively on the chemical properties and academic research surrounding the synthesis and significance of this compound.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of 2-amino-5-methylhexane. It is important to note that these properties are generally reported for the racemic mixture, as specific data for the (R)-enantiomer is not always available separately.
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 128-129 °C chemicalbook.comchemdad.com |
| Density | 0.760 g/mL at 20 °C chemicalbook.comchemdad.com |
| Refractive Index | n20/D 1.416 lookchem.com |
| Flash Point | 28 °C chemdad.com |
| Vapor Pressure | 8.02 mmHg at 25°C lookchem.com |
| pKa | 10.98 ± 0.35 (Predicted) lookchem.com |
| Appearance | Colorless oil chemdad.com |
Biocatalytic Synthesis of this compound
The stereoselective synthesis of this compound has been a subject of significant academic research, with a strong focus on biocatalytic methods. These approaches offer high enantioselectivity under mild reaction conditions.
Synthesis via Amine Dehydrogenase (AmDH) in a Flow Reactor
One notable study demonstrated the synthesis of this compound through the asymmetric reductive amination of 5-methyl-2-hexanone. rsc.org This was achieved by co-immobilizing an amine dehydrogenase (AmDH) and a formate (B1220265) dehydrogenase (FDH) onto a solid support. rsc.org The reaction was conducted in a packed bed reactor, a setup amenable to continuous flow chemistry. rsc.org This system displayed a space-time yield (STY) of 107 g L⁻¹ day⁻¹ at a 48% conversion rate, which could be increased to 443 g L⁻¹ day⁻¹ at a 24% conversion rate. rsc.org A key advantage of this flow system was its operational stability, remaining active for over 120 hours. rsc.org
Synthesis using Fungal Reductive Aminases (RedAms)
Another area of research has focused on the use of fungal reductive aminases (RedAms) for the synthesis of chiral amines. rsc.org In one study, two RedAms from Neosartorya spp. were used to catalyze the reductive amination of 2-hexanone (B1666271), a close structural analog of 5-methyl-2-hexanone, to produce (R)-2-aminohexane with excellent conversion and greater than 97% enantiomeric excess. rsc.org Further optimization of this system for the production of (R)-2-aminohexane was carried out in a continuous flow setup, achieving a space-time yield of 8.1 g L⁻¹ h⁻¹. rsc.org These findings highlight the potential of fungal RedAms as effective biocatalysts for the synthesis of this compound and related chiral amines.
The table below summarizes key findings from biocatalytic synthesis studies of this compound and a structurally related amine.
| Enzyme System | Substrate | Product | Key Findings |
| Co-immobilized Amine Dehydrogenase (AmDH) and Formate Dehydrogenase (FDH) | 5-Methyl-2-hexanone | This compound | STY of 107 g L⁻¹ day⁻¹ at 48% conversion in a packed bed reactor. rsc.org |
| Fungal Reductive Aminase (NfRedAm) | 2-Hexanone | (R)-2-Aminohexane | >97% enantiomeric excess; STY of 8.1 g L⁻¹ h⁻¹ in continuous flow. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
(2R)-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChI Key |
IZCBXLKODYZSDJ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C)N |
Canonical SMILES |
CC(C)CCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure R 5 Methyl 2 Aminohexane
Traditional Chemical Synthesis Routes
Conventional synthesis relies on a variety of well-established reaction pathways. These include reductive amination of ketone precursors, the reduction of nitroalkane intermediates, and the Gabriel synthesis starting from alkyl halides. The choice of method often depends on factors like the availability of starting materials, desired yield and purity, and scalability. d-nb.info
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. d-nb.info This approach typically involves the conversion of a ketone into an amine through an imine intermediate, which is then reduced. For the synthesis of (R)-5-Methyl-2-aminohexane, the starting ketone is 5-methyl-2-hexanone (B1664664). Asymmetric reductive amination (ARA) is particularly crucial as it introduces the chirality required for the specific (R)-enantiomer. researchgate.netresearchgate.net
Direct catalytic hydrogenation of the ketone precursor, 5-methyl-2-hexanone, in the presence of an ammonia (B1221849) source and a chiral catalyst is a primary strategy. mdpi.com This one-pot reaction converts the ketone and ammonia into the desired chiral amine. researchgate.net The process is often catalyzed by transition metals like iridium or rhodium, complexed with chiral ligands. mdpi.com The catalyst's chiral environment directs the hydrogenation of the intermediate imine, leading to the preferential formation of one enantiomer. For instance, bifunctional catalysts, where a metal center and a chiral counteranion like a phosphate (B84403) work cooperatively, have been shown to be effective for the direct asymmetric reductive amination of various aliphatic ketones. mdpi.com
Another approach involves the selective hydrogenation of an unsaturated precursor. For example, 5-methyl-3-hexen-2-one (B238795) can be hydrogenated over a palladium on alumina (B75360) (Pd/γ-Al2O3) catalyst to produce 5-methyl-2-hexanone, which can then undergo amination. nih.gov
Key research findings for this method are summarized in the table below:
Table 1: Catalytic Hydrogenation for Amine Synthesis| Catalyst System | Substrate | Reagents | Conditions | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| [Ru((R)-TolBINAP)Cl2] | Aromatic Ketones | H2, Ammonia | - | Excellent ee | mdpi.com |
| Iridium-Phosphate Complex | Aliphatic Ketones | H2, p-Anisidine | 5 bar H2, 35 °C | Good yields, up to 96% ee | mdpi.com |
| Raney Nickel | 5-Methyl-2-hexanone | H2, Aqueous NH3 | 80–100°C | 70–75% yield |
This two-step strategy involves the initial formation of an imine from 5-methyl-2-hexanone and ammonia, followed by its reduction to the amine. d-nb.info The key to achieving enantioselectivity is the use of a chiral reducing agent or a chiral catalyst during the reduction step. researchgate.net The imine, R-C(=NH)-R', is formed in situ and then reduced.
For asymmetric synthesis, chiral auxiliaries can be employed. For example, reacting the ketone with a chiral amine like (R)-α-methylbenzylamine creates a chiral imine intermediate. Subsequent reduction with a non-chiral reducing agent, such as sodium cyanoborohydride (NaBH3CN), leads to a diastereomeric mixture of amines. smolecule.com After separation, the chiral auxiliary can be cleaved to yield the enantiopure target amine. Alternatively, direct asymmetric reduction of the achiral imine can be achieved using chiral catalysts, such as those based on rhodium or iridium, or through biocatalytic methods with enzymes like imine reductases (IREDs). nih.govacs.org
Key research findings for this method are summarized in the table below:
Table 2: Imine Reduction for Chiral Amine Synthesis| Method | Substrate | Reagents | Key Features | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | 5-Methylhexan-2-one | (R)-α-methylbenzylamine, NaBH3CN | Forms diastereomeric intermediate | Up to 92% ee (for S-isomer) | smolecule.com |
| Biocatalysis (IRED) | 2-Hexanone (B1666271) | Imine Reductase (IR_20), Methylamine | Preparative scale synthesis demonstrated | 55% isolated yield, 96% ee | nih.govacs.org |
Nitroalkane Reduction Pathways
The reduction of nitroalkanes presents another viable route to primary amines. researchgate.net This method starts with the corresponding nitroalkane, 5-methyl-2-nitrohexane, which is then reduced to this compound. The reduction of a nitro group to an amine is a fundamental transformation that can be achieved using various reagents. researchgate.net
A common and effective method is catalytic hydrogenation. The nitroalkane is treated with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. ursinus.edu The reaction typically proceeds under controlled pressure and temperature in a solvent like ethanol (B145695) or methanol. This process involves a stepwise reduction from the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the primary amine (-NH2). While this method is efficient for producing the amine, achieving enantioselectivity requires starting with an enantiopure nitroalkane, as the reduction step itself does not typically create a chiral center. researchgate.netursinus.edu
Key research findings for this method are summarized in the table below:
Table 3: Amine Synthesis via Nitroalkane Reduction| Substrate | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|
Gabriel Synthesis via Alkyl Halide Intermediates
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur in direct ammonolysis. chemistrysteps.commasterorganicchemistry.com To produce the (R)-enantiomer of 5-methyl-2-aminohexane, this pathway must begin with an enantiomerically pure starting material, specifically (R)-5-methyl-2-bromohexane or a similar halide.
The synthesis proceeds in two main steps. First, the alkyl halide is reacted with potassium phthalimide (B116566). organicchemistrytutor.com The phthalimide anion acts as a surrogate for the amide anion (NH2-) and displaces the halide in an SN2 reaction. chemistrysteps.com This forms an N-alkylated phthalimide intermediate. The bulky nature of the phthalimide nucleophile prevents further alkylation. organicchemistrytutor.com
In the second step, the intermediate is cleaved to release the primary amine. This is most commonly achieved by reacting the N-alkylphthalimide with hydrazine (B178648) (NH2NH2) in a process known as hydrazinolysis. masterorganicchemistry.comnrochemistry.com This reaction yields the desired primary amine and a stable phthalhydrazide (B32825) byproduct. While reliable for primary amines, the Gabriel synthesis requires harsh conditions for the final hydrolysis step and is generally less atom-economical than other methods. chemistrysteps.com
Key research findings for this method are summarized in the table below:
Table 4: Gabriel Synthesis of Primary Amines| Starting Material | Reagents | Solvent | Conditions | Key Features | Reference |
|---|
Comparative Analysis of Chemical Preparation Methods
Each of the traditional chemical methods for synthesizing this compound possesses a unique set of advantages and disadvantages. The optimal choice depends on specific requirements such as cost, scale, enantiomeric purity, and environmental impact.
Reductive Amination is often the most direct and atom-economical approach, especially when performed as a one-pot reaction from the ketone. d-nb.inforesearchgate.net Catalytic asymmetric versions offer a route to high enantiomeric purity without the need for chiral auxiliaries, making it a powerful tool for industrial applications. researchgate.net However, catalyst development can be expensive, and optimization of reaction conditions (pressure, temperature) is often necessary. d-nb.info
Nitroalkane Reduction is a high-yielding pathway but is contingent on the availability of the enantiopure nitro-precursor. researchgate.net The reduction step itself is typically straightforward and uses common catalysts like Pd/C. The main challenge lies in the synthesis of the chiral nitroalkane itself.
The Gabriel Synthesis is a classic and reliable method for creating primary amines without the risk of polyalkylation. chemistrysteps.commasterorganicchemistry.com Its primary drawbacks are the need for a stoichiometric amount of phthalimide and often harsh conditions for cleaving the intermediate, which can limit its use with sensitive substrates. chemistrysteps.com Furthermore, it necessitates an enantiopure alkyl halide to produce a chiral amine.
A summary of the comparison is presented below.
Table 5: Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield/e.e. Range |
|---|---|---|---|
| Catalytic Reductive Amination | Direct, often one-pot; high atom economy; capable of high enantioselectivity. d-nb.inforesearchgate.net | Requires specialized and potentially expensive chiral catalysts; may require high pressure/temperature. d-nb.infomdpi.com | 70–75% yield; up to 96% e.e. mdpi.com |
| Imine Reduction with Auxiliaries | Avoids direct handling of ammonia gas; established methodology. | Requires additional steps for auxiliary attachment and removal; generates more waste. | >90% e.e. possible, but yield varies with separation. smolecule.com |
| Nitroalkane Reduction | Often high-yielding and uses standard hydrogenation catalysts. | Dependent on the availability of the enantiopure nitroalkane precursor. researchgate.net | 85–90% yield; e.e. depends on precursor purity. |
| Gabriel Synthesis | Prevents over-alkylation; reliable for primary amines. chemistrysteps.commasterorganicchemistry.com | Not atom-economical; can require harsh cleavage conditions; requires enantiopure alkyl halide. chemistrysteps.com | Moderate to good yields; e.e. depends on precursor purity. |
Biocatalytic Approaches to Enantiopure this compound
Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure amines, providing an alternative to traditional chemical methods. Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for producing specific enantiomers like this compound. Key among these biocatalysts are amine dehydrogenases and imine reductases.
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of a ketone or aldehyde substrate using ammonia as the nitrogen source and a nicotinamide (B372718) cofactor as the hydride donor. rsc.orgnih.gov This direct approach is highly atom-efficient for synthesizing chiral primary amines. rsc.org
The synthesis of this compound can be achieved through the asymmetric reductive amination of the corresponding prochiral ketone, 5-methyl-2-hexanone. Engineered AmDHs have been successfully employed for this transformation.
Research has demonstrated the use of a chimeric AmDH, specifically Ch1-AmDH, for the amination of 5-methyl-2-hexanone. csic.esnih.gov In one study, this reaction was implemented in a continuous flow packed-bed reactor system. csic.esrsc.org This setup allowed for continuous production and highlighted the potential for industrial-scale synthesis. The system achieved conversions of up to 48%, with volumetric productivities reaching as high as 443 g L⁻¹ day⁻¹. csic.esnih.gov However, it was noted that the reaction could be limited by modest competitive product inhibition, where the (R)-amine product inhibits the enzyme's activity on the ketone substrate. researchgate.net
Engineered AmDHs derived from leucine (B10760876) dehydrogenases, such as F-AmDH and cFL1-AmDH derivatives, have also been assessed for their activity with 5-methyl-2-hexanone. researchgate.net These studies are crucial for developing a broader biocatalytic toolbox for chiral amine synthesis.
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Ch1-AmDH (co-immobilized with FDH) | csic.esrsc.org |
| Substrate | 5-Methyl-2-hexanone | csic.esrsc.org |
| Maximum Conversion | 48% | csic.esrsc.org |
| Maximum Volumetric Productivity | 443 g L⁻¹ day⁻¹ | csic.esnih.gov |
| Operational Stability | >120 hours | rsc.org |
The catalytic activity of AmDHs is dependent on a nicotinamide cofactor, typically NADH or NADPH, which is consumed in stoichiometric amounts. rsc.org For a process to be economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form.
A widely used and highly efficient method for cofactor regeneration is the use of a second enzyme in a coupled system. semanticscholar.org Formate (B1220265) dehydrogenase (FDH) is frequently paired with AmDHs. rsc.orgcsic.es In this system, formate dehydrogenase, such as the one from Candida boidinii (Cb-FDH), oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. rsc.org A key advantage of this system is that ammonium (B1175870) formate can be used as the buffer, serving as both the nitrogen source (ammonia) for the AmDH and the hydride source (formate) for the FDH-catalyzed regeneration. rsc.org This dual-enzyme system is highly atom-efficient, producing only inorganic carbonate as a by-product. rsc.org
In the continuous flow synthesis of this compound, the Ch1-AmDH was co-immobilized with an FDH onto a resin, allowing both the primary reaction and cofactor recycling to occur efficiently within the reactor. csic.esrsc.org This co-immobilization strategy enhances process stability and simplifies downstream processing. rsc.org
Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of C=N bonds. rsc.orgwhiterose.ac.uk They are invaluable for synthesizing chiral amines through the reduction of pre-formed imines or via reductive amination of a carbonyl compound and an amine. acs.orgnih.gov A subgroup of IREDs, known as reductive aminases (RedAms), are particularly effective as they can catalyze both the imine formation from a ketone and amine and the subsequent stereoselective reduction in a single pot. rsc.orgrsc.org
The synthesis of this compound via IRED catalysis involves the reductive amination of 5-methyl-2-hexanone with ammonia. The enzyme facilitates the formation of an intermediate imine, which it then reduces with high stereoselectivity.
While direct studies on 5-methyl-2-hexanone are limited, research on the closely related substrate 2-hexanone provides significant insight. A reductive aminase from the fungus Neosartorya fischeri (NfRedAm) was shown to catalyze the amination of 2-hexanone to produce (R)-2-aminohexane with 72% conversion and an excellent enantiomeric excess (e.e.) of 97%. whiterose.ac.ukacs.org This demonstrates the potential of IREDs to produce (R)-amines from structurally similar aliphatic ketones. The reaction is typically performed using an excess of an ammonia source, like ammonium chloride, and an NADPH regeneration system. rsc.org
The utility of IREDs is defined by their substrate scope and selectivity. Wild-type IREDs often possess a broad substrate range, but enzyme engineering is frequently employed to enhance activity, stability, and selectivity for non-natural substrates. acs.orgnih.gov
Screening of IRED libraries against panels of ketones and amines is a common strategy to identify suitable candidates for a desired transformation. rsc.org Studies have shown that the substrate scope of IREDs extends to various aliphatic ketones. rsc.org Interestingly, for a series of linear aliphatic ketones, a switch in stereoselectivity was observed with a single enzyme; for example, NfRedAm produced the (R)-amine from 2-hexanone but switched to the (S)-amine for the longer 2-decanone. rsc.orgacs.org This highlights the subtle structure-activity relationships that govern the stereochemical outcome.
Enzyme engineering has been used to expand the substrate range of related dehydrogenases to accept bulkier ketones. For instance, mutations in an l-amine dehydrogenase enabled activity towards branched ketones like 5-methyl-2-octanone, a structure closely related to 5-methyl-2-hexanone. researchgate.net Such engineering efforts, combining rational design and directed evolution, are crucial for developing bespoke IREDs for the synthesis of specific target molecules like this compound. nih.govacs.org
| Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e. %) | Configuration | Reference |
|---|---|---|---|---|---|
| 2-Hexanone | (R)-2-Aminohexane | 72 | 97 | R | whiterose.ac.ukacs.org |
| 2-Octanone | (R)-2-Aminooctane | 75 | 34 | R | rsc.org |
| 2-Decanone | (S)-2-Aminodecane | 41 | 84 | S | rsc.orgacs.org |
ω-Transaminase Catalysis for Asymmetric Amination
The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of modern biocatalysis, with ω-transaminases (ω-TAs) being prominent catalysts for this transformation. mdpi.com These pyridoxal-5′-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.comgoogle.com In the context of producing this compound, the corresponding ketone, 5-methyl-2-hexanone, serves as the substrate.
The reaction mechanism follows a ping-pong bi-bi pathway where the PLP cofactor first accepts the amino group from an amino donor, such as L-alanine or isopropylamine (B41738), to form a pyridoxamine (B1203002) 5′-phosphate (PMP) intermediate. mdpi.comnih.gov The ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, yielding the chiral amine product and regenerating the PLP cofactor. mdpi.com The equilibrium of this reaction can be unfavorable; however, strategies such as using inexpensive amino donors like isopropylamine (which produces volatile acetone (B3395972) as a byproduct) or coupling reactions to remove the co-product can drive the reaction towards amine synthesis. google.comnih.gov
The enantioselectivity of the process is dictated by the specific enzyme used. (R)-selective ω-transaminases are required to produce the desired (R)-enantiomer. kaimosi.comgoogle.com Research has identified and engineered numerous ω-TAs with high activity and selectivity for a range of aliphatic ketones. For instance, an (R)-selective transaminase, RbTA, has demonstrated broad substrate specificity for aliphatic ketones with excellent stereoselectivity (>99% ee). kaimosi.com Similarly, engineered variants of ω-transaminases from species like Pseudomonas jessenii (PjTA-R6) and Ochrobactrum anthropi have been developed to improve performance and stability, showing high conversion and optical purity for the amination of linear ketones like 2-hexanone. google.comresearchgate.net
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| PjTA-R6 | 2-Hexanone | 2-Aminohexane | >99 | >99 | researchgate.net |
| OATA W58L Mutant (O. anthropi) | 2-Hexanone | (S)-2-Aminohexane | 93 | >99 | google.com |
| RbTA (Ruegeria sp.) | Aliphatic Ketones | (R)-amines | N/A | >99 | kaimosi.com |
| NfRedAm (Neofusicoccum sp.) | 2-Hexanone | (R)-2-Aminohexane | 100 | >97 | rsc.org |
Biocatalytic Cascade Reactions for Amine Synthesis
Biocatalytic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer enhanced efficiency by minimizing intermediate purification steps and overcoming unfavorable equilibria. Several cascade strategies have been developed for the synthesis of chiral amines, including this compound.
A notable example is a two-enzyme cascade for the asymmetric reductive amination of 5-methyl-2-hexanone. rsc.org This system co-immobilizes an amine dehydrogenase (AmDH) and a formate dehydrogenase (FDH) onto a resin for use in a continuous flow packed-bed reactor. rsc.orgcsic.es The AmDH catalyzes the conversion of the ketone to the chiral amine, while the FDH is crucial for regenerating the NADH cofactor required by the AmDH. rsc.org This self-sufficient cofactor regeneration makes the process highly efficient. Operating in an aqueous ammonium formate buffer, this system demonstrated the capacity to produce this compound with significant productivity. rsc.org The continuous flow setup was reported to be operational for over 120 hours. rsc.org
| Parameter | Value |
|---|---|
| Enzymes | Amine Dehydrogenase (AmDH), Formate Dehydrogenase (FDH) |
| Substrate | 5-Methyl-2-hexanone |
| Reactor Type | Packed bed reactor |
| Conversion | Up to 48% |
| Space-Time Yield (STY) | Up to 443 g L⁻¹ day⁻¹ |
Another cascade strategy involves coupling an amine transaminase (ATA) with an acyl transferase. researchgate.netrsc.org In this one-pot system, the ATA first produces the chiral amine from a ketone, and a second enzyme, such as a promiscuous acyl transferase from Mycobacterium smegmatis (MsAcT), immediately acylates the amine to form an amide. researchgate.netrsc.orgdiva-portal.org This second step is effectively irreversible and serves to pull the equilibrium of the initial transamination reaction towards the product. rsc.org While this cascade has been successfully applied to synthesize various amides, its application for producing the amide of 2-aminohexane was hampered by the low activity of the specific amine transaminase for 2-hexanone and the poor enantioselectivity of MsAcT for 2-aminohexane. rsc.orgdiva-portal.org The MsAcT enzyme was able to amidate both (S)- and (R)-2-aminohexane, reaching conversions of 18% and 5%, respectively. rsc.orgdiva-portal.org
Stereochemical Aspects and Enantiomeric Control in R 5 Methyl 2 Aminohexane Research
Strategies for Enantioselective Synthesis
The creation of the specific (R)-enantiomer of 5-Methyl-2-aminohexane relies on enantioselective synthesis methods. These strategies are designed to favor the formation of one enantiomer over the other, moving beyond the 50:50 mixture produced in racemic syntheses. Key approaches include the use of chiral catalysts in reductive amination and the application of biocatalysis.
Chiral Catalyst Design for Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing chiral amines from prochiral ketones. d-nb.inforsc.org This two-step process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. rsc.org The use of chiral catalysts, often transition metal complexes or organocatalysts, is a key strategy to induce asymmetry in this reaction, leading to an excess of the desired enantiomer. rsc.orgacs.org
For the synthesis of (R)-5-Methyl-2-aminohexane, this would involve the reductive amination of 5-methyl-2-hexanone (B1664664). While specific examples detailing chiral catalyst design solely for this compound are not extensively documented in the provided results, the principles of asymmetric reductive amination are well-established. d-nb.inforsc.org Research in this area focuses on developing catalysts that can effectively differentiate between the two faces of the imine intermediate, leading to preferential formation of the (R)-amine. acs.org The choice of a mild Lewis acid in conjunction with a metal catalyst has been shown to produce secondary or tertiary amine diastereomers with high diastereomeric excess under relatively mild conditions. google.com
Biocatalytic Control of Stereochemistry
Biocatalysis has emerged as a highly effective and environmentally friendly approach for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. csic.esdiva-portal.org Enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), and reductive aminases (RedAms) are particularly relevant for the synthesis of this compound. csic.esnih.govmanchester.ac.uk
Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the direct reductive amination of ketones to produce chiral amines, using an external cofactor like NAD(P)H for the reduction. nih.gov Engineered AmDHs have demonstrated the ability to synthesize a wide range of vicinal amino alcohols with high conversion and excellent enantiomeric excess. researchgate.net Specifically, the asymmetric reductive amination of 5-methyl-2-hexanone to this compound has been achieved by co-immobilizing an AmDH and a formate (B1220265) dehydrogenase (FDH) for cofactor recycling. csic.esrsc.org This system, when used in a packed-bed reactor, demonstrated significant productivity. rsc.org
Transaminases (ATAs): Amine transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. diva-portal.org These enzymes are highly enantioselective, and both (R)- and (S)-selective ATAs are available. rsc.org While some transaminases show activity towards 2-aminohexane, the enantioselectivity can be low. rsc.orgresearchgate.net However, by coupling an enantioselective ATA with another enzymatic step, it is possible to synthesize enantiomerically pure chiral amides. rsc.org
Reductive Aminases (RedAms): Fungal reductive aminases are NADPH-dependent enzymes that can reductively aminate a variety of ketones. manchester.ac.uk Certain RedAms have shown a superior ability to use ammonia (B1221849) as the amine donor, making them valuable for the synthesis of primary amines. manchester.ac.uk Research has demonstrated that these enzymes can produce (R)-2-aminohexane with excellent conversion and enantiomeric excess (>97% ee). manchester.ac.ukrsc.org Continuous flow reactions using these enzymes have achieved significant space-time yields for the production of (R)-2-aminohexane. manchester.ac.ukresearchgate.netrsc.org
Table 1: Biocatalytic Synthesis of (R)-2-Aminohexane Analogs
| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) | Conversion (%) | Enantiomeric Excess (ee) (%) | Key Findings |
| Amine Dehydrogenase (AmDH) | Ch1-AmDH, Rs-PhAmDH | Aliphatic methyl ketones (e.g., 2-hexanone (B1666271), 2-heptanone) | (R)-amines | 75->99 | >99 | Ch1-AmDH and Rs-PhAmDH are highly active and enantioselective for a range of aliphatic ketones. nih.gov |
| Amine Dehydrogenase (AmDH) & Formate Dehydrogenase (FDH) | Chimeric AmDH (Ch1-AmDH) & FDH | 5-methyl-2-hexanone | This compound | up to 48 | Not specified | Co-immobilization in a continuous flow reactor enables significant productivity. csic.esrsc.org |
| Reductive Aminase (RedAm) | NfRedAm, NfisRedAm | Aliphatic ketones (e.g., 2-hexanone) | (R)-2-aminohexane | >97 | >97 | These fungal RedAms show excellent conversion and enantioselectivity using ammonia as the amine source. manchester.ac.ukrsc.org |
Chiral Purity Determination and Control
Ensuring the enantiomeric purity of this compound is critical. This involves both the accurate measurement of the enantiomeric excess (ee) and the consideration of diastereomeric excess (de) in certain synthetic routes.
Enantiomeric Excess (ee) Determination Methodologies
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us Several analytical techniques are employed to determine the ee of chiral amines like this compound.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. heraldopenaccess.us The separated enantiomers are then detected, typically by UV or fluorescence detectors, and the ratio of their peak areas is used to calculate the ee. heraldopenaccess.usuma.es It is also possible to use achiral HPLC coupled with chiroptical detectors, such as circular dichroism, for ee determination. uma.esresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers, it can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or a chiral solvating agent (CSA). libretexts.org These diastereomers have distinct NMR spectra, allowing for their quantification and the subsequent calculation of the ee. libretexts.org
Other Methods: Other techniques for determining ee include gas chromatography (GC) with a chiral column, and chiroptical methods that measure the differential interaction of the enantiomers with polarized light. nih.gov
Table 2: Methodologies for Enantiomeric Excess (ee) Determination
| Methodology | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. heraldopenaccess.us | Widely applicable, high accuracy and precision. heraldopenaccess.usuma.es | Requires a suitable chiral column for the specific compound, may require derivatization. libretexts.org |
| NMR with Chiral Auxiliaries | Enantiomers are converted to diastereomers with distinct NMR spectra by reacting with a chiral agent. libretexts.org | Provides structural information, does not always require chromatographic separation. libretexts.org | Requires a suitable chiral derivatizing or solvating agent, potential for kinetic resolution during derivatization. libretexts.org |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds or their derivatives. |
| Chiroptical Methods | Measures the difference in interaction of enantiomers with polarized light (e.g., circular dichroism). nih.gov | Direct measurement of optical activity. | Lower sensitivity compared to chromatographic methods. heraldopenaccess.us |
Stereochemical Characterization Methods
The absolute and relative stereochemistry of chiral molecules like this compound is confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 5-Methyl-2-aminohexane, characteristic N-H stretching vibrations would be observed in the region of 3300–3500 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns can also provide information about the structure and help to distinguish between isomers.
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. For powdered samples, powder X-ray diffraction (PXRD) can also be a powerful tool for structure elucidation. conicet.gov.ar
Optical Rotation Studies
Optical rotation is a chiroptical property of chiral substances that causes the rotation of the plane of plane-polarized light. pressbooks.pub The measurement of this rotation is a foundational technique for the characterization of enantiomers, which rotate light by equal magnitudes but in opposite directions. docbrown.infomaricopa.edu A substance that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is termed levorotatory (-). docbrown.info
The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using a polarimeter. pressbooks.pubmaricopa.edu The calculation standardizes the measurement by accounting for the experimental variables.
The formula for specific rotation is: [α]Tλ = α / (l × c) Where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm). pressbooks.pub
c is the concentration of the sample in grams per milliliter (g/mL) for a pure liquid or solution. pressbooks.pub
T is the temperature in degrees Celsius.
λ is the wavelength of the light used, typically the D-line of a sodium lamp (589 nm). pressbooks.pub
For this compound, determining its specific rotation would provide a benchmark value for identifying the enantiomer and assessing the purity of a sample. For instance, if a synthesized sample intended to be pure this compound exhibits a specific rotation that matches the established value for the R-enantiomer, it confirms its identity. Conversely, a racemic mixture (a 50:50 mix of R and S enantiomers) would be optically inactive, showing no rotation, due to the cancellation of the equal and opposite rotations of the two enantiomers. docbrown.info
It is important to note that the relationship between specific rotation and enantiomeric composition is not always linear. rsc.org In some cases, intermolecular interactions between enantiomers in a mixture can lead to a deviation from ideal behavior, a phenomenon known as the Horeau effect. rsc.org This effect highlights that optical purity (determined by rotation) may not always be identical to the true enantiomeric excess (the difference in mole fraction of the two enantiomers). rsc.org Therefore, while optical rotation is a valuable tool, it is often complemented by other methods for precise enantiomeric excess determination.
Table 1: Factors Influencing Specific Rotation Measurement
| Factor | Description |
|---|---|
| Wavelength of Light (λ) | Specific rotation is highly dependent on the wavelength of the polarized light used. It is standard practice to report the wavelength, most commonly the sodium D-line (589 nm). rsc.org |
| Temperature (T) | The temperature of the sample during measurement can affect the observed rotation and should be controlled and reported. rsc.org |
| Solvent | The choice of solvent can significantly influence the specific rotation value due to interactions between the solvent and solute molecules. The solvent used must always be specified. rsc.org |
| Concentration (c) | While the formula for specific rotation normalizes for concentration, at high concentrations, intermolecular interactions (homo- and heterochiral aggregations) can cause non-linearity in the observed rotation. rsc.org |
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in this compound is the key to its nucleophilic character. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a variety of chemical reactions.
The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases, is a well-established transformation in organic chemistry. iitk.ac.in This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). iitk.ac.inresearchgate.netscispace.com
The mechanism of Schiff base formation proceeds in two main steps:
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine. iitk.ac.inscispace.com
Dehydration: The unstable carbinolamine intermediate then undergoes dehydration, typically catalyzed by either acid or base, to eliminate a molecule of water and form the stable imine or Schiff base. scispace.com
This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the Schiff base. scispace.com The basicity of the amine and steric hindrance at the reaction centers are crucial factors influencing the rate and success of Schiff base formation. iitk.ac.in
The amine group of this compound can be readily acylated to form amides. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. The high nucleophilicity of the amine allows for an efficient reaction to yield the corresponding N-acylated product.
Enzymatic methods have also been explored for the acylation of similar amines. For instance, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze the amidation of 2-aminohexane, although with lower activity compared to other amines like benzylamine. rsc.orgresearchgate.net Studies have shown that MsAcT can act on both enantiomers of 2-aminohexane, indicating poor enantioselectivity in this specific transformation. rsc.orgresearchgate.net For example, in a reaction with methyl methoxyacetate, MsAcT catalyzed the formation of (S)-N-(hexan-2-yl)-2-methoxyacetamide and (R)-N-(hexan-2-yl)-2-methoxyacetamide with conversions of 18% and 5%, respectively. rsc.orgresearchgate.net
Direct amidation between carboxylic acids and amines can also be achieved using various catalysts. organic-chemistry.org These methods provide a direct route to amides without the need for pre-activating the carboxylic acid.
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.org Primary amines, such as this compound, can act as nucleophiles (Michael donors) in this type of reaction, which is also referred to as aza-Michael addition. nih.gov The reaction proceeds by the attack of the amine's lone pair on the β-carbon of the activated alkene. masterorganicchemistry.com
This reaction is a versatile method for forming carbon-nitrogen bonds. nih.gov The reactivity in a Michael addition is influenced by the nature of both the nucleophile and the electrophile (the Michael acceptor). nih.govchemistrysteps.com Weaker bases tend to favor 1,4-conjugate addition. chemistrysteps.com The reaction of (R)-2-aminohexane has been noted in the context of Michael addition reactions. frontiersin.org
Functionalization and Derivatization Strategies
The reactivity of this compound allows for its chemical modification to suit various applications, particularly in analytical chemistry where the creation of diastereomeric derivatives is crucial for enantiomeric analysis.
Chiral derivatization is a common strategy for determining the enantiomeric excess of chiral compounds. google.com This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using achiral analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). google.com
This compound, being a chiral amine, can itself be derivatized, or it can be used as a resolving agent. For analytical purposes, it is often reacted with a chiral derivatizing agent to facilitate the determination of its own enantiomeric purity. The resulting diastereomers can then be analyzed to quantify the original enantiomeric composition.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.
Mechanistic studies on related amine transformations provide valuable insights. For example, in the context of enzymatic amidation, the promiscuous activity of certain enzymes has been a subject of investigation. Studies on amine dehydrogenases have revealed that these enzymes can sometimes catalyze unexpected side reactions, such as formal transaminations, alongside the expected amination. researchgate.net
For Michael additions, the mechanism involves the nucleophilic attack of the amine on the β-carbon of an α,β-unsaturated system, leading to the formation of a new carbon-nitrogen bond. masterorganicchemistry.com The reaction is generally considered to be thermodynamically controlled. organic-chemistry.org
Reactivity and Transformational Chemistry of R 5 Methyl 2 Aminohexane
Specific Reaction Pathways
Primary amines such as this compound can undergo β-hydrogen elimination, a fundamental reaction in organic chemistry that leads to the formation of an alkene. This transformation typically proceeds under strongly basic conditions through an E2 (elimination, bimolecular) mechanism. The E2 pathway involves a single, concerted transition state where a base abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the amino group) while the C-N bond simultaneously breaks, expelling the amine group. libretexts.org
For this compound, there are two β-carbons (C1 and C3) with available hydrogens. The abstraction of a β-hydrogen and the departure of the amino group (a poor leaving group, often departing as NH₃ under harsh conditions) results in the formation of a double bond. The regioselectivity of the elimination is governed by the Zaitsev and Hofmann rules, with the more substituted (thermodynamically stable) alkene generally being the major product, although sterically hindered bases can favor the formation of the less substituted (kinetically favored) alkene.
The mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the abstracted β-hydrogen and the leaving group (the amino group) are on opposite sides of the C-C bond, in the same plane. iitk.ac.in This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond. libretexts.org
In the context of organometallic chemistry, β-hydride elimination is a common decomposition pathway for metal-alkyl complexes. wikipedia.org If the nitrogen atom of this compound were to coordinate to a metal center, forming a metal-amide complex, a subsequent β-hydride transfer from the alkyl backbone to the metal could occur, generating a metal-hydride species and an imine or enamine. libretexts.org This process is contingent on the metal having an available empty coordination site and sufficient d-electron density to facilitate the C-H bond cleavage. wikipedia.org
The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in modern synthetic chemistry. Palladium catalysis has emerged as a powerful tool for this purpose, including for the modification of aliphatic amines like this compound. rsc.org These reactions often rely on directing groups to control the site of C-H activation.
A prominent strategy involves the use of transient directing groups (TDGs), which reversibly form an imine with the primary amine substrate. nih.gov This imine then coordinates to the palladium catalyst, positioning it to selectively activate a specific C(sp³)–H bond, typically at the γ-position, through the formation of a stable six-membered palladacycle. researchgate.net For this compound, this would involve the C-H bonds at the C4 position.
Recent research has demonstrated the γ-C(sp³)–H fluorination and oxygenation (acyloxylation and alkoxylation) of free aliphatic amines using a palladium catalyst in conjunction with a TDG such as 2-hydroxynicotinaldehyde. nih.govnih.gov The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. nih.gov After the initial C-H activation and formation of the palladacycle, oxidative addition of a reagent (e.g., an electrophilic fluorine source or an oxidant) to the Pd(II) center generates a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species then forms the new C-X (where X is F, OAcyl, etc.) bond and regenerates the active Pd(II) catalyst. nih.gov
This methodology allows for the late-stage functionalization of complex molecules containing an aliphatic amine moiety, introducing new functional groups with high regioselectivity. The conditions for these reactions are carefully optimized, as shown in the table below.
Table 1: Conditions for Palladium-Catalyzed γ-C(sp³)–H Functionalization of Free Amines
| Parameter | γ-C(sp³)–H Fluorination | γ-C(sp³)–H Oxygenation |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Transient Directing Group (TDG) | 2-Hydroxynicotinaldehyde | 2-Hydroxynicotinaldehyde |
| Ligand/Additive | 3,5-Disubstituted pyridone | N/A |
| Reagent/Oxidant | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (as bystanding oxidant) |
| Nucleophile | - | Acetic Acid or various alcohols |
| Solvent | HFIP (Hexafluoroisopropanol) | HFIP (Hexafluoroisopropanol) |
| Temperature | 70 °C | 70 °C |
This table presents generalized conditions based on studies of free aliphatic amines and is applicable to substrates like this compound. nih.govnih.gov
The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. A Lewis base is a chemical species that can donate an electron pair to a Lewis acid, an electron-pair acceptor, to form a Lewis adduct via a dative bond. wikipedia.org
This compound readily reacts with various Lewis acids. A classic example is its interaction with boron trifluoride (BF₃), a strong Lewis acid with an electron-deficient boron atom. wikipedia.org The amine donates its lone pair to the empty p-orbital of the boron atom, forming a stable amine-borane complex, this compound•BF₃. Such complexation is a common step in the synthesis and purification of this compound.
The interaction is not limited to simple boron halides. Other Lewis acids, including metal-based species like aluminum trichloride (B1173362) (AlCl₃) and organometallic compounds such as trimethylborane (B1581522) ((CH₃)₃B), can also form adducts with the amine. wikipedia.org The strength of the interaction depends on several factors, including the steric hindrance around the nitrogen atom and the electron-accepting ability (Lewis acidity) of the partner species.
In these complexes, the chemical properties of the amine are significantly altered. For instance, the nucleophilicity of the nitrogen is diminished upon complexation. This principle can be used strategically in synthesis to protect the amine group while performing chemical transformations on other parts of the molecule.
Table 2: Lewis Acid-Base Interaction with this compound
| Lewis Base | Lewis Acid | Interaction | Resulting Adduct |
|---|---|---|---|
| This compound | Boron Trifluoride (BF₃) | Donation of nitrogen lone pair to empty boron p-orbital | Amine-borane complex |
| This compound | Aluminum Trichloride (AlCl₃) | Formation of a dative bond between N and Al | Chloroaluminate-amine complex |
| This compound | Trimethylborane ((CH₃)₃B) | Donation of nitrogen lone pair to boron center | Amine-organoborane complex |
This table illustrates the fundamental Lewis acid-base chemistry involving the amine functional group.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The enantiopure nature of (r)-5-Methyl-2-aminohexane makes it a significant starting material in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. deutscher-apotheker-verlag.de Chiral building blocks are fundamental to this process, as they introduce stereocenters that can direct the stereochemical outcome of subsequent reactions. wiley-vch.de The amine functionality and the chiral center in this compound provide a scaffold for creating more complex chiral structures.
Synthesis of Chiral Auxiliaries and Ligands
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. sigmaaldrich.com While specific examples of chiral auxiliaries derived directly from this compound are not extensively detailed in the provided search results, the general principle involves attaching the chiral amine to a prochiral substrate. This temporary modification influences the approach of reagents, leading to the preferential formation of one diastereomer. After the desired stereocenter is established, the auxiliary is removed and can often be recycled.
Similarly, chiral ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral catalyst. This catalyst then promotes a reaction to proceed with high enantioselectivity. The amine group of this compound can be functionalized to create bidentate or multidentate ligands for various metal-catalyzed asymmetric transformations.
Construction of Complex Organic Molecules
The incorporation of this compound into the synthesis of complex organic molecules leverages its defined stereochemistry to build larger, stereochemically rich structures. Asymmetric synthesis often relies on the use of such chiral building blocks to ensure the final product is obtained as a single enantiomer, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The amine group provides a reactive handle for a variety of chemical transformations, including amide bond formation and alkylation, allowing for its integration into diverse molecular frameworks.
Precursor to Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net this compound serves as a valuable precursor for the synthesis of various cyclic nitrogen-based compounds due to its primary amine functionality. lookchem.comchemicalbook.com
Formation of Pyridine (B92270) Derivatives
Pyridine and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of applications. researchgate.net The primary amine of this compound can participate in cyclization reactions to form substituted pyridines. lookchem.com Various synthetic methodologies, including condensation reactions and metal-catalyzed cross-coupling reactions, can be employed to construct the pyridine ring. ijpsonline.comrsc.org The specific reaction conditions and co-reactants determine the final substitution pattern on the pyridine ring.
Synthesis of Other Cyclic Nitrogen-Based Compounds
Beyond pyridines, this compound can be utilized in the synthesis of a broader array of nitrogen-containing heterocycles. lookchem.com These can include five-membered rings like pyrroles and imidazoles, as well as larger ring systems. nih.govhyphadiscovery.com The synthetic strategies often involve multi-step sequences where the amine group is transformed and incorporated into the heterocyclic ring through cyclization reactions. The isobutyl group of the starting material provides a specific substitution pattern on the resulting heterocycle.
Integration into Supramolecular Architectures
The amine functionality of this compound allows for its incorporation into larger supramolecular assemblies through non-covalent interactions such as hydrogen bonding. These interactions are fundamental in the self-assembly of complex, ordered structures. The chirality of the molecule can also impart a chiral bias to the resulting supramolecular architecture, which can be of interest for applications in chiral recognition and catalysis.
Computational Chemistry and Theoretical Studies of R 5 Methyl 2 Aminohexane
Conformational Analysis and Molecular Modeling
The three-dimensional structure of (R)-5-Methyl-2-aminohexane is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from rotations around its single bonds. Conformational analysis aims to identify the most stable of these conformers and to understand the energy landscape that governs their interconversion.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries and relative energies of different conformers of a molecule. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to perform a systematic search of the conformational space. acs.orgnih.govresearchgate.netacs.orgornl.gov This involves rotating the molecule around its flexible bonds and calculating the energy of each resulting geometry. The results of such calculations can identify the lowest energy (most stable) conformers.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Description of Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | Anti | 0.00 | 65.2 |
| B | Gauche (+) | 0.85 | 17.4 |
This table represents a hypothetical outcome of DFT calculations for illustrative purposes. Actual values would be derived from specific computational studies.
Beyond identifying stable conformers, DFT calculations can predict various molecular properties. The calculated electronic energy of the optimized geometries provides a measure of molecular stability. Furthermore, time-dependent DFT (TD-DFT) can be used to predict optical properties, such as the electronic circular dichroism (ECD) spectrum. The predicted ECD spectrum is highly sensitive to the molecule's stereochemistry and conformation, providing a theoretical fingerprint that can be compared with experimental data to confirm the absolute configuration of the chiral center.
Reaction Mechanism Elucidation through Computational Tools
Computational tools are invaluable for mapping out the intricate details of chemical reactions. For this compound, these methods can be used to understand how it interacts with other reagents and catalysts on a molecular level.
In many chemical transformations, particularly those involving catalysts, the reaction proceeds through a series of steps involving short-lived, high-energy structures known as transition states. researchgate.net Locating and characterizing these transition states is crucial for understanding the reaction mechanism and identifying the rate-determining step. Computational methods can be used to model the interaction of this compound within a catalytic cycle, calculating the geometries and energies of all intermediates and transition states. This provides a complete energy profile of the reaction pathway.
By mapping the potential energy surface of a reaction, computational chemistry can elucidate the step-by-step pathway from reactants to products. researchgate.net For reactions involving this compound, this could involve, for example, modeling its role as a nucleophile or its interaction with an enzyme active site. nih.gov These studies can reveal why certain products are formed preferentially and can guide the design of more efficient and selective reactions.
Prediction and Correlation of Stereochemical Outcomes
A significant application of computational chemistry in the study of chiral molecules is the prediction and rationalization of stereochemical outcomes in asymmetric reactions. acs.orgacs.org
For a molecule like this compound, computational models can be used to predict how its stereocenter will influence the stereochemistry of a new chiral center formed during a reaction. This is typically achieved by modeling the transition states leading to the different possible stereoisomeric products. The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric or enantiomeric excess of the reaction. These theoretical predictions can then be correlated with experimental results to validate the proposed reaction mechanism and the computational model. Such studies are instrumental in the development of new stereoselective synthetic methods. advancedsciencenews.com
Advanced Analytical Methodologies for Research and Development of R 5 Methyl 2 Aminohexane
Chromatographic Techniques for Enantiomer Separation
Chromatography is a cornerstone for the separation of enantiomers, enabling the isolation and quantification of the specific (R)-enantiomer of 5-Methyl-2-aminohexane from its (S)-counterpart. The choice of technique and, particularly, the chiral stationary phase (CSP) is critical for achieving successful resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely adopted and effective technique for resolving enantiomeric mixtures of chiral amines. yakhak.org The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com
A variety of CSPs are commercially available, with polysaccharide-based phases being broadly selective and popular. nih.govnih.gov These CSPs, often derivatives of cellulose or amylose coated or bonded onto a silica (B1680970) support, can separate a wide range of chiral compounds, including primary amines. yakhak.orgnih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high efficiency in resolving chiral amines. yakhak.org Another class of CSPs effective for primary amines are crown ethers, which are particularly useful with acidic aqueous mobile phases. nih.govnih.govwiley.com Cyclofructan-based CSPs have also shown a high success rate in separating primary amines, especially in the polar organic mode. nih.gov
The selection of the mobile phase is crucial and is often used in either normal-phase (e.g., heptane/alcohol) or polar organic mode (e.g., acetonitrile/alcohol). nih.gov Mobile phase additives, such as butylamine for polysaccharide columns or triethylamine for cyclofructan columns, can be used to minimize undesirable interactions with residual silanols on the silica support. nih.gov In some cases, derivatization of the amine with a reagent like nitrobenzoxadiazole (NBD) can enhance detectability and improve chiral recognition on the CSP. yakhak.org
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase Mode | Common Analytes | Reference |
|---|---|---|---|---|
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) | Normal Phase, Polar Organic | Broad range of chiral compounds, including primary amines | yakhak.orgnih.gov |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | Normal Phase, Polar Organic | Broad range of chiral compounds, including primary amines | yakhak.org |
| Crown Ether-Based | Crownpak® CR-I (+) | Acidic Mobile Phase (e.g., with TFA) | Primary amines | nih.govwiley.com |
| Cyclofructan-Based | Larihc® CF6-P | Polar Organic | Primary amines | nih.gov |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. nih.gov The separation is achieved using a column containing a chiral stationary phase (CSP). nih.gov For primary amines like 5-Methyl-2-aminohexane, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. nih.govbre.com
To overcome these issues, derivatization is a common strategy. unam.mxresearchgate.net The primary amino group is converted into a less polar, more volatile functional group. Reagents such as trifluoroacetic anhydride or isopropyl isocyanate are frequently used for this purpose. nih.gov This process not only improves chromatographic performance but can also enhance the enantioselectivity on the chiral stationary phase. nih.gov For example, studies on methylhexaneamine (MHA) have shown that derivatization with trifluoroacetic anhydride is necessary to distinguish its diastereomers from other structurally similar amines using GC-mass spectrometry. nih.gov
Common chiral stationary phases for GC include those based on amino acid derivatives or modified cyclodextrins, which separate enantiomers through mechanisms like hydrogen bonding or inclusion complexes. nih.gov
| Technique | Stationary Phase Principle | Derivatization Requirement for Amines | Example Derivatizing Agent | Reference |
|---|---|---|---|---|
| Chiral GC | Chiral Stationary Phases (e.g., amino acid derivatives, cyclodextrins) | Often required to improve volatility and peak shape | Trifluoroacetic anhydride (TFAA), Isobutyl chloroformate (IBCF) | nih.govnih.govunam.mx |
Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopic methods are indispensable for confirming the chemical structure of (R)-5-Methyl-2-aminohexane and for investigating the mechanisms of reactions in which it is involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) allows for the differentiation of enantiomers in a racemic or scalemic mixture. nih.gov
This method involves dissolving the analyte and a chiral solvating agent in an NMR solvent. The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have different magnetic environments. nih.gov This results in separate, well-resolved resonance peaks for each enantiomer in the ¹H or ¹⁹F NMR spectrum. The enantiomeric purity can then be calculated by integrating the respective signals. nih.gov BINOL (1,1'-bi-2-naphthol) derivatives are examples of effective CSAs for primary and secondary amines. nih.gov This technique is rapid, requires no chromatographic separation, and can provide valuable insights into reaction progress and enantioselectivity in mechanistic studies. nih.gov
Mass Spectrometry for Product Characterization (Beyond Basic Identification)
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. However, advanced MS techniques are required to differentiate isomers, which have the same mass-to-charge ratio (m/z). plu.mx The electron ionization (EI) mass spectrum of underivatized methylhexaneamine is relatively simple, showing an abundant immonium ion at m/z 44 and few other significant fragments, making it similar to other small amines and challenging to use for unambiguous identification of isomers. nih.gov
To overcome this, advanced methods are employed:
Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) are used to generate characteristic fragmentation patterns. lcms.cz By carefully analyzing the fragments of precursor ions, structural differences between isomers can be revealed.
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ion. researchgate.net It can resolve isobaric ions and provide information on their collision cross-section (CCS), which is related to their intrinsic structure, thus enabling the differentiation of isomers. researchgate.net
Photodissociation Mass Spectrometry: Methods like Ultraviolet Photodissociation (UVPD) use tunable laser radiation to selectively excite and fragment ions. plu.mxlcms.cz This can produce unique fragments for structurally similar isomers that may not be distinguishable by conventional fragmentation methods. plu.mxlcms.cz
These advanced MS techniques, often coupled with chromatographic separation, provide a higher level of confidence in structural characterization and are invaluable for identifying and characterizing this compound and its related products or impurities. plu.mxresearchgate.net
Process Intensification and Sustainable Synthesis Aspects in R 5 Methyl 2 Aminohexane Research
Continuous Flow Reaction Systems
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for biocatalytic and chemical synthesis. worktribe.com The application of these systems to the production of chiral amines demonstrates significant potential for improved efficiency and sustainability.
Improved Throughput and Efficiency in Biocatalysis
Continuous flow reactors, particularly packed-bed reactors with immobilized enzymes, have been shown to dramatically increase productivity in biocatalytic processes. rsc.org For the synthesis of chiral amines, this translates to higher space-time yields and more efficient use of the biocatalyst. For instance, in the synthesis of 2-aminohexane, a close structural analog of (R)-5-Methyl-2-aminohexane, a continuous flow system utilizing immobilized enzymes on methacrylate (B99206) beads demonstrated the potential for high-throughput production with residence times as short as 30-60 minutes.
| Parameter | Batch Reaction | Continuous Flow System | Reference |
| Reaction Time | Several hours to days | Minutes to a few hours | rsc.org |
| Productivity (STY) | 23 g L⁻¹ h⁻¹ | 318 g L⁻¹ h⁻¹ | rsc.org |
| Operational Stability | Single use of enzyme | Extended periods (days) | nih.gov |
Benefits in Waste Reduction and Reaction Control
A significant advantage of continuous flow systems is the inherent improvement in reaction control, which leads to better selectivity and reduced by-product formation, thereby minimizing waste. rsc.org The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing hotspots and subsequent degradation of sensitive reagents and biocatalysts.
Enzyme Immobilization Strategies for Biocatalysis
The industrial application of enzymes is often hindered by their high cost and instability under process conditions. Immobilization of enzymes onto solid supports addresses these challenges by enhancing their stability and enabling their recovery and reuse. nih.gov
Enhanced Enzyme Stability and Recycling
Immobilization provides a stabilizing microenvironment for enzymes, protecting them from harsh reaction conditions such as extreme pH, temperature, and organic solvents. nih.gov This enhanced stability is crucial for the economic viability of biocatalytic processes. For the synthesis of chiral amines like 2-aminohexane, the co-immobilization of alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) on silica (B1680970) nanoparticles has been shown to significantly improve their catalytic efficiency compared to their free counterparts. rsc.org
| Immobilization Support | Enzyme(s) | Key Finding | Reference |
| Silica Nanoparticles | ADH & AmDH | Retained 87% activity after 8 cycles. | rsc.org |
| Methacrylate Beads | ω-Transaminase | Enabled continuous operation for several days. | nih.gov |
| Chitosan Beads | ω-Transaminase | Higher yield and residual activity compared to other supports. | nih.gov |
Co-immobilization for Multi-Enzyme Systems
A study on the synthesis of (R)-2-aminohexane from (S)-2-hexanol demonstrated the effectiveness of a co-immobilized ADH and AmDH system. rsc.org The co-immobilized enzymes exhibited a 1.85-fold higher yield compared to the free enzymes, which was attributed to the enhanced catalytic efficiency and potential proximity effects. rsc.org This approach of creating "synthetic enzyme supercomplexes" mimics the efficiency of metabolic pathways in living cells. rsc.org
Catalyst Optimization in Synthetic Routes
While biocatalysis offers a green route to chiral amines, traditional chemical synthesis through methods like asymmetric reductive amination remains a prominent approach. Optimization of the catalysts used in these synthetic routes is crucial for achieving high enantioselectivity and efficiency.
In the asymmetric reductive amination of aliphatic ketones, the choice of metal catalyst and chiral ligand is critical. Ruthenium and iridium-based catalysts, in combination with chiral phosphine (B1218219) ligands such as BINAP derivatives, have shown considerable success. acs.orgmdpi.com For the direct reductive amination of aliphatic ketones, a ruthenium catalyst in conjunction with the (S,S)-f-binaphane ligand has been reported to yield chiral primary amines with good yields and enantioselectivities up to 74% ee. researchgate.net
Optimization of reaction conditions, such as the choice of amine source, additives, and hydrogen pressure, plays a significant role in catalyst performance. acs.org For instance, the use of ammonium (B1175870) salts like ammonium iodide or diammonium hydrogen phosphate (B84403) as an ammonia (B1221849) surrogate can be more practical for industrial-scale operations. acs.orgresearchgate.net The development of air- and moisture-stable catalysts is also a key area of research to improve the practicality and robustness of these synthetic methods. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
